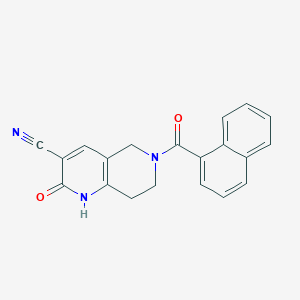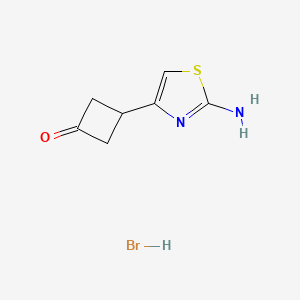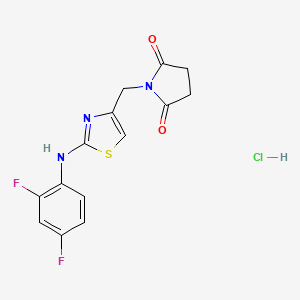![molecular formula C25H25N5O4S B2959102 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021214-86-7](/img/structure/B2959102.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of compounds that have been characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . This series of compounds was discovered and characterized in a study .
Synthesis Analysis
The synthesis of this compound involved the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This resulted in the creation of a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a combination of an ether-based scaffold and a sulfone-based head group . The exact structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of related pyrazolopyridine derivatives have been explored, revealing their structural properties and potential for further chemical modifications. For instance, the study of various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines has provided insights into their tautomeric structures and crystal formations, indicating the versatility of these compounds for further chemical research and potential applications in materials science or pharmaceutical development (Quiroga et al., 1999).
Biological Evaluation
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties, demonstrating the potential of pyrazolo-based compounds in therapeutic applications. Such studies highlight the importance of structural modifications to enhance biological activity and specificity towards target receptors or enzymes (Rahmouni et al., 2016).
Antioxidant and Antitumor Activities
- Research into the antioxidant and antitumor activities of pyrazolopyridine derivatives indicates their potential as candidates for drug development. For example, microwave-assisted synthesis of new pyrazolopyridines has been studied for their antioxidant, antitumor, and antimicrobial activities, suggesting the therapeutic potential of these compounds across a range of diseases (El‐Borai et al., 2013).
Corrosion Inhibition
- Some pyrazole derivatives have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution, showcasing the application of these compounds in industrial settings to protect metals from corrosion. This research demonstrates the multifaceted applications of pyrazolopyridines beyond biomedical research, extending into materials science and engineering (Yadav et al., 2015).
Wirkmechanismus
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Biochemische Analyse
Biochemical Properties
The compound, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This suggests that it interacts with GIRK channels, which are proteins that play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons .
Cellular Effects
As a GIRK channel activator, this compound can influence cell function by modulating the activity of these channels . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects would depend on the cell type and context .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GIRK channels . By activating these channels, it can influence the flow of potassium ions across the cell membrane, which can in turn affect various cellular processes .
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-16-23-21(25(31)27-14-18-5-3-4-11-26-18)13-22(17-6-8-20(34-2)9-7-17)28-24(23)30(29-16)19-10-12-35(32,33)15-19/h3-9,11,13,19H,10,12,14-15H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELYFBZARHLBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CC=N4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)
![(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide](/img/structure/B2959034.png)
![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/no-structure.png)

![2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B2959039.png)


